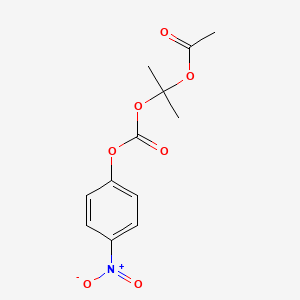

Acetoxyisopropyl p-nitrophenyl carbonate

Übersicht

Beschreibung

Acetoxyisopropyl p-nitrophenyl carbonate is a chemical compound known for its role in organic synthesis and polymer chemistry. It is an activated carbonate, which means it has an electron-withdrawing group (in this case, a nitro group) attached to the phenolic leaving group. This activation makes it highly reactive and useful in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetoxyisopropyl p-nitrophenyl carbonate typically involves the reaction of p-nitrophenol with acetoxyisopropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Acetoxyisopropyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The activated carbonate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form p-nitrophenol and acetoxyisopropyl alcohol.

Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

Catalysts: Bases like pyridine, triethylamine

Major Products Formed

Carbamates: Formed from reaction with amines

Carbonates: Formed from reaction with alcohols

Thiocarbonates: Formed from reaction with thiols

Wissenschaftliche Forschungsanwendungen

Acetoxyisopropyl p-nitrophenyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamates and carbonates.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or functionalize them for further reactions.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of polymers and resins, particularly in the preparation of polycarbonates and polyurethanes.

Wirkmechanismus

The mechanism of action of acetoxyisopropyl p-nitrophenyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. The electron-withdrawing nitro group on the phenyl ring stabilizes the transition state, making the carbonyl carbon more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and form the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(methyl salicyl) carbonate

- Diphenyl carbonate

- Bis(pentafluorophenyl) carbonate

Uniqueness

Acetoxyisopropyl p-nitrophenyl carbonate is unique due to its high reactivity, which is attributed to the presence of the nitro group. This makes it more efficient in reactions compared to other carbonates like diphenyl carbonate. Its ability to form stable intermediates and facilitate rapid reactions is particularly valuable in synthetic chemistry and industrial applications.

Biologische Aktivität

Acetoxyisopropyl p-nitrophenyl carbonate (AIPC) is an organic compound with significant potential in medicinal chemistry and bioconjugation. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

AIPC is characterized by the molecular formula C₁₂H₁₃N₂O₅ and features a p-nitrophenyl carbonate group, an acetoxy group, and an isopropyl moiety. The compound's structure allows for reactivity with nucleophiles, particularly amines, making it a bifunctional crosslinking agent suitable for various applications in drug delivery systems and biochemical modifications.

The biological activity of AIPC primarily involves its reactivity towards nucleophiles. Upon interaction with amines, AIPC can form covalent bonds, facilitating the immobilization of biomolecules on surfaces. This property is crucial for enhancing the performance of biomaterials in medical applications, such as orthopedic implants .

Synthesis

The synthesis of AIPC typically involves the reaction of p-nitrophenol with isopropyl chloroformate in the presence of a base. This process yields AIPC through the formation of a carbonate linkage that is reactive towards nucleophiles. The following table summarizes key steps in the synthesis:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | p-Nitrophenol + Isopropyl Chloroformate | Base catalysis (e.g., triethylamine) | AIPC |

| 2 | AIPC + Amine | Mild heating | Amine derivative |

1. Drug Delivery Systems

AIPC has been investigated for its role as a prodrug moiety for amine-containing pharmaceuticals. By modifying the chemical properties of drugs, AIPC can enhance their solubility and bioavailability. The hydrolytic cleavage of AIPC releases the active drug at target sites, minimizing systemic toxicity .

2. Biochemical Surface Modification

The compound has shown efficacy in covalently immobilizing proteins on biomaterial surfaces. For instance, studies utilizing p-nitrophenyl chloroformate have demonstrated enhanced enzymatic activity when proteins are immobilized using similar carbonate chemistry . This technique can significantly improve the functionality of biomaterials used in clinical settings.

Case Study 1: Enzymatic Activity Enhancement

Research indicated that immobilizing trypsin on Co-Cr-Mo surfaces with p-nitrophenyl chloroformate resulted in increased enzymatic activity compared to simple adsorption methods. This suggests that AIPC could similarly enhance protein activity when used for surface modifications .

Case Study 2: Prodrug Efficacy

In a study examining the hydrolysis rates of various acyloxyisopropyl carbamates, it was found that AIPC derivatives released their parent amine drugs effectively in physiological conditions. This highlights its potential as a prodrug candidate for improving drug delivery strategies .

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)carbonyloxypropan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-8(14)19-12(2,3)20-11(15)18-10-6-4-9(5-7-10)13(16)17/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLUQGXOSXGRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225431 | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-27-3 | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.